Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a pyrrolidine ring are fused together. This compound belongs to the broader class of spirooxindoles, which are known for their significant biological activities and applications in medicinal chemistry . The inherent three-dimensional nature and rigidity of spirocyclic systems make them attractive targets in drug discovery due to their good affinity for three-dimensional protein targets .
Preparation Methods
The synthesis of Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a multi-component reaction. One common method is the three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of azomethine ylides from isatins and sarcosine, which then react with dipolarophiles such as trans-1,2-dibenzoylethylene . This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structures in a single step with good to excellent yields .
Chemical Reactions Analysis
Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indoline or pyrrolidine rings.
Scientific Research Applications
Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity . Molecular docking studies have shown that spirooxindoles can inhibit the interaction between p53 and MDM2, leading to the reactivation of p53 and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirooxindoles such as:
Spiro[indoline-3,2’-pyrrolidine]-2,5’-diones: These compounds also feature a spirocyclic structure and have similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-diones: These compounds are synthesized using similar multi-component reactions and have applications in medicinal chemistry.
The uniqueness of Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific structural configuration, which provides distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-18-12(17)15-7-6-13(8-15)9-4-2-3-5-10(9)14-11(13)16/h2-5H,6-8H2,1H3,(H,14,16) |
InChI Key |
PRGIGCZLIZPLFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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